4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile
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Overview
Description
4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is a complex organic compound that features a combination of indole, phenyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the phenyl and nitrile groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and phenyl-substituted nitriles. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
What sets 4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile apart is its unique combination of functional groups, which can confer distinct reactivity and potential applications. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]butanenitrile |
InChI |
InChI=1S/C22H22N2O3/c1-2-16-9-11-17(12-10-16)20(25)15-22(27)18-7-3-4-8-19(18)24(21(22)26)14-6-5-13-23/h3-4,7-12,27H,2,5-6,14-15H2,1H3 |
InChI Key |
ZAHCKZYCYKHVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
Origin of Product |
United States |
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